

Purification of Recombinant Tartronate Semialdehyde Reductase: Application Notes & Protocols

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Compound of Interest

Compound Name: Tartronate

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Abstract

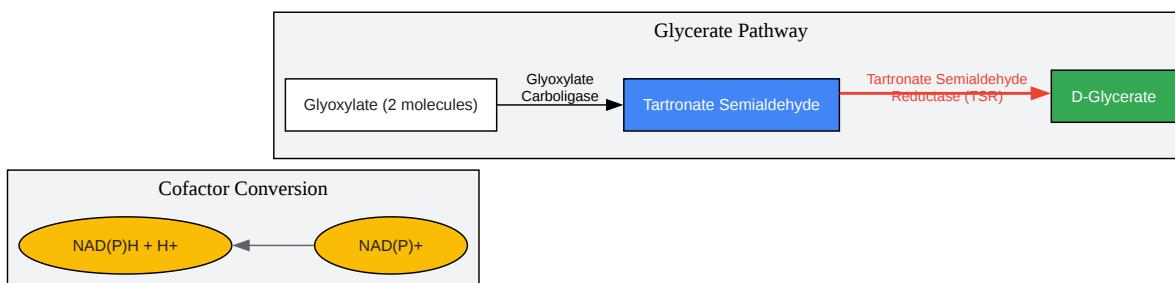
This document provides a comprehensive guide for the expression and purification of recombinant **tartronate** semialdehyde reductase (TSR), an enzyme involved in the glycerate pathway. The protocols detailed herein cover the expression of hexa-histidine tagged (His-tagged) TSR in *Escherichia coli*, cell lysis, single-step purification using Immobilized Metal Affinity Chromatography (IMAC), and a standardized enzymatic activity assay. These methods yield a highly pure and active enzyme suitable for downstream applications such as structural biology, inhibitor screening, and kinetic analysis.

Introduction

Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate dehydrogenase (EC 1.1.1.60), is a key enzyme that catalyzes the reversible reduction of **tartronate** semialdehyde to D-glycerate, typically utilizing NAD(P)H as a cofactor.^[1] This reaction is a critical step in the glycerate metabolic pathway. The ability to produce a pure and active recombinant form of this enzyme is essential for detailed biochemical characterization and for its potential use as a target in drug development. This protocol is based on the successful expression and purification of a recombinant TSR from *Ustilago maydis* in an *E. coli* host system, yielding a protein with a molecular weight of approximately 40 kDa.^[1]

Metabolic Pathway Context

TSR functions within the glycerate pathway. The diagram below illustrates the reaction catalyzed by TSR, converting **tartronate** semialdehyde to D-glycerate.

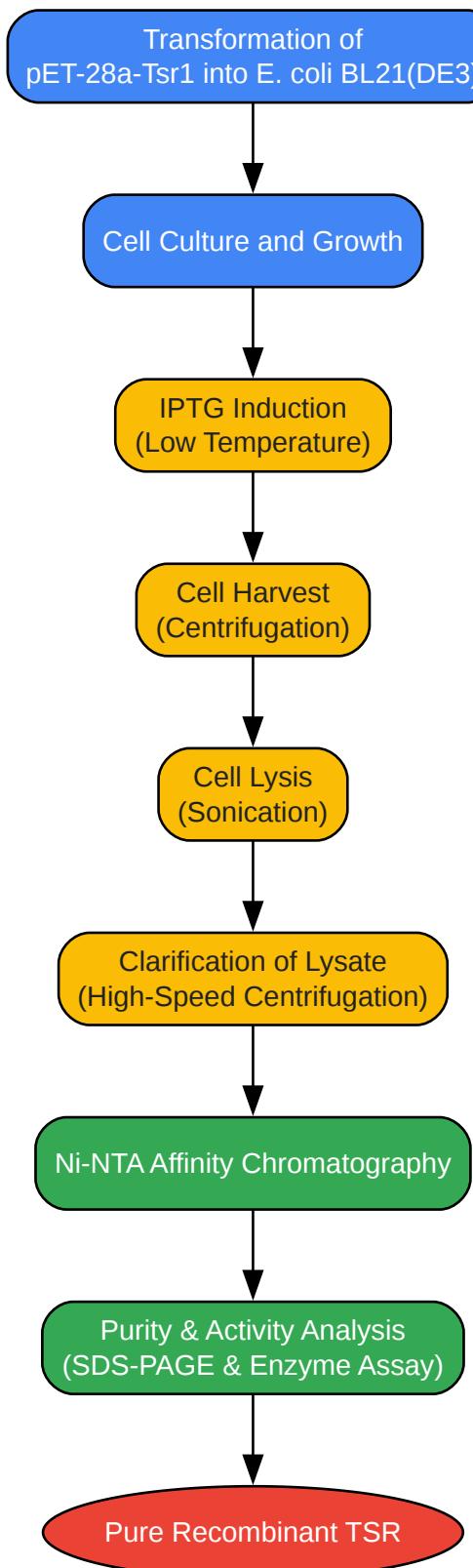


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Caption: Reaction catalyzed by **Tartronate** Semialdehyde Reductase (TSR).

Experimental Workflow

The overall process for obtaining pure, active recombinant TSR involves several key stages, from cloning and expression to final purification and analysis. The workflow is depicted below.



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Caption: Workflow for recombinant TSR expression and purification.

Experimental Protocols

Protocol 1: Expression of Recombinant His-TSR

This protocol describes the expression of N-terminally His-tagged TSR in *E. coli* BL21(DE3) cells using the pET-28a vector.

Materials:

- pET-28a vector containing the *tsr1* gene
- *E. coli* BL21(DE3) competent cells
- Luria-Bertani (LB) medium
- Kanamycin (50 µg/mL final concentration)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
- Incubator shaker

Procedure:

- Transformation: Transform the pET-28a-*tsr1* plasmid into chemically competent *E. coli* BL21(DE3) cells and plate on LB agar containing 50 µg/mL kanamycin. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin. Grow overnight at 37°C with shaking at 200 rpm.
- Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the 10 mL overnight starter culture.
- Growth: Incubate the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Expression: Continue to incubate the culture at 25°C for 16-18 hours with shaking. A lower induction temperature is crucial for obtaining soluble recombinant protein.[1]
- Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-TSR by Ni-NTA Affinity Chromatography

This protocol details the purification of His-tagged TSR from the *E. coli* cell pellet under native conditions.

Materials:

- Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0
- Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
- Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0
- Lysozyme
- DNase I
- Protease inhibitor cocktail (EDTA-free)
- Ni-NTA Agarose resin
- Chromatography column

Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.
 - Add lysozyme to 1 mg/mL, DNase I to 5 µg/mL, and a protease inhibitor cocktail.

- Incubate on ice for 30 minutes with gentle rocking.
- Lyse the cells further by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating, until the lysate is no longer viscous.
- Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant, which contains the soluble His-tagged TSR.
- Column Preparation: Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.
- Binding: Load the clarified supernatant onto the equilibrated column. Allow the lysate to pass through the column by gravity flow or at a slow flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding of the His-tagged protein to the resin.
- Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound His-TSR from the column using 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.
- Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify fractions containing the purified TSR (expected size ~40 kDa). Pool the purest fractions.
- Buffer Exchange (Optional): If imidazole interferes with downstream applications, perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

Protocol 3: Tartronate Semialdehyde Reductase Activity Assay

This spectrophotometric assay measures the TSR-catalyzed oxidation of D-glycerate, which is coupled to the reduction of NADP⁺ to NADPH. The production of NADPH is monitored by the increase in absorbance at 340 nm.[\[1\]](#)

Materials:

- Assay Buffer: 50 mM Glycine, pH 8.5
- Substrate Solution: 2 mM DL-glyceric acid in Assay Buffer
- Cofactor Solution: 100 μ M β -NADP⁺ in Assay Buffer
- Purified TSR enzyme
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

- Reaction Setup: In a well of the 96-well plate, prepare a 200 μ L reaction mixture.
 - 180 μ L of pre-warmed (40°C) reaction mixture (containing 50 mM glycine, 2 mM DL-glyceric acid, and 100 μ M β -NADP⁺).
 - Add 20 μ L of purified enzyme solution (diluted in Assay Buffer if necessary).
- Measurement: Immediately place the plate in the microplate reader, pre-heated to 40°C.
- Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
- Calculation of Activity:
 - Determine the initial linear rate of the reaction ($\Delta A_{340}/\text{min}$).
 - Calculate the enzyme activity using the Beer-Lambert law (ϵ for NADPH at 340 nm is 6220 $M^{-1}cm^{-1}$).
 - One unit (U) of TSR activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of NADPH per minute under the specified conditions.

Data Presentation: Purification Summary

The following table summarizes the results of a typical single-step Ni-chelating affinity chromatography purification of recombinant TSR (rTs1). The data demonstrates an 8.2-fold purification with a 75% yield, resulting in a protein preparation with over 95% homogeneity.[\[1\]](#)

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Extract	25.6	12.8	0.50	100	1.0
Ni-NTA Affinity	2.3	9.6	4.17	75	8.2

Table based on data for rTs1 purification.[\[1\]](#)

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References

- 1. researchgate.net [researchgate.net]
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